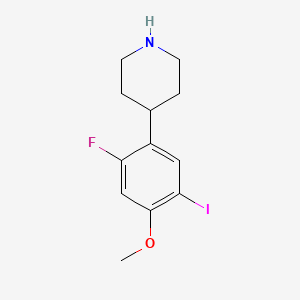
Benzyl 4-(2-bromoethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(2-bromoethyl)benzoate is an organic compound with the molecular formula C16H15BrO2. It is a derivative of benzoic acid and is characterized by the presence of a benzyl group and a bromoethyl group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-bromoethyl)benzoate typically involves the esterification of 4-(2-bromoethyl)benzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzylic position in the compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
科学的研究の応用
Benzyl 4-(2-bromoethyl)benzoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Benzyl 4-(2-bromoethyl)benzoate largely depends on its reactivity and the specific context in which it is used. For instance, in biological systems, it may interact with cellular components through its electrophilic bromo group, leading to modifications of biomolecules. The ester group can also undergo hydrolysis, releasing benzoic acid and benzyl alcohol, which may exert their own biological effects.
類似化合物との比較
Benzyl benzoate: Similar in structure but lacks the bromoethyl group. Used as a topical treatment for scabies and lice.
4-(2-Bromoethyl)benzoic acid: Lacks the benzyl ester group but shares the bromoethyl functionality.
Benzyl 4-bromobenzoate: Similar but with the bromo group directly attached to the benzene ring instead of the ethyl chain.
Uniqueness: Benzyl 4-(2-bromoethyl)benzoate is unique due to the presence of both the benzyl ester and the bromoethyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and potential biological activities.
特性
分子式 |
C16H15BrO2 |
|---|---|
分子量 |
319.19 g/mol |
IUPAC名 |
benzyl 4-(2-bromoethyl)benzoate |
InChI |
InChI=1S/C16H15BrO2/c17-11-10-13-6-8-15(9-7-13)16(18)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2 |
InChIキー |
GNEGIEVFFYOCBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-[(3-chlorobenzyl)oxy]benzoate](/img/structure/B8371632.png)







![Methyl 2-[(3,4-diaminophenyl)carbonyl]benzoate](/img/structure/B8371661.png)


